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Compound of Interest

Compound Name:
1-(3-Fluorophenyl)-2-

methylpropan-1-amine

CAS No.: 1179182-94-5

Cat. No.: B1395701 Get Quote

Executive Summary
Target Molecule: 1-(3-Fluorophenyl)-2-methylpropan-1-amine (Commonly: 3-

Fluoroamphetamine or 3-FA). CAS: 1716-59-2 (Free base) / 1626-71-7 (HCl salt). Context:

Solid-state engineering and pre-formulation analysis.

This guide provides a technical comparison of the crystallographic properties of 3-FA against its

non-fluorinated parent (Amphetamine) and its para-substituted isomer (4-FA). For researchers

in medicinal chemistry and materials science, understanding the solid-state behavior of this

fluorinated amine is critical for selecting the optimal salt form (e.g., Hydrochloride vs. Fumarate)

to maximize stability and bioavailability while minimizing hygroscopicity.

Part 1: Strategic Rationale & The Fluorine Effect
The "Meta" Substitution Challenge
In X-ray crystallography, the introduction of a fluorine atom at the meta position (3-position) of

the phenyl ring creates distinct packing challenges compared to the para (4-position) isomer.

Conformational Locking: Unlike the hydrogen in the parent amphetamine, the fluorine atom

in 3-FA exerts a significant electronic dipole and steric demand (Van der Waals radius: 1.47
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Å vs 1.20 Å for H). This restricts the rotation of the ethylamine side chain, often locking the

molecule into a specific gauche conformation in the solid state.

Supramolecular Synthons:

Parent (Amphetamine): Relies almost exclusively on strong N-H...Cl (in HCl salts) or N-

H...O (in sulfates) hydrogen bond networks.

3-FA: The fluorine atom acts as a weak hydrogen bond acceptor. The crystal lattice is

stabilized by a competition between the dominant Charge-Assisted Hydrogen Bonds

(CAHB) (N(+)-H...Cl(-)) and weaker, directional C-F...H-C interactions.

Comparative Performance Matrix
Feature 3-FA (Meta-Fluoro) 4-FA (Para-Fluoro)

Amphetamine
(Non-Fluoro)

Crystal System
Typically Monoclinic (

) or Orthorhombic

Often Orthorhombic

(Higher Symmetry)

Monoclinic (

)

Packing Efficiency

Medium: Disorder

common in F-position

due to ring rotation.

High: Symmetry

facilitates dense

packing.

High: Efficient

herringbone packing.

Hygroscopicity

Moderate (F reduces

lattice energy relative

to H-bonds).

Low (Tight packing

excludes water).

High (Sulfate) / Mod

(HCl).

Melting Point ~160–165 °C (HCl) ~168–170 °C (HCl) ~148–150 °C (HCl)

Expert Insight: The 3-FA isomer often exhibits positional disorder in X-ray datasets. The fluorine

atom may occupy two positions (e.g., 3 and 5) with partial occupancy if the phenyl ring rotates,

complicating structure refinement.
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Part 2: Experimental Protocol (Self-Validating)
To obtain publication-quality data for 3-FA, a standard "mix-and-shoot" approach often fails due

to the formation of microcrystalline powders. The following protocol ensures single crystals

suitable for diffractometry.

Phase 1: Crystal Growth (Vapor Diffusion Method)
Objective: Grow single crystals of 3-FA Hydrochloride.

Reagents: 3-FA Freebase (100 mg), Isopropanol (IPA), Diethyl Ether, 4M HCl in Dioxane.

Salt Formation: Dissolve 100 mg 3-FA freebase in 2 mL dry IPA. Dropwise add 1.1 eq of 4M

HCl/Dioxane. A white precipitate forms immediately.

Redissolution: Gently heat the solution to 50°C until the precipitate redissolves. If turbid, add

minimal methanol dropwise.

Diffusion Setup: Transfer the solution to a small inner vial (4 mL). Place this open vial inside

a larger jar (20 mL) containing 10 mL of Diethyl Ether (antisolvent). Cap the large jar tightly.

Harvest: Allow to stand undisturbed at 4°C for 72–96 hours. Colorless prisms or plates will

form.

Phase 2: Data Collection & Refinement
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest).

Source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption by Fluorine/Chlorine.

Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal methyl group.

Workflow Visualization
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Caption: Optimized workflow for obtaining high-resolution structural data for fluorinated amine

salts.

Part 3: Structural Analysis & Data Interpretation
When analyzing the generated CIF (Crystallographic Information File), focus on these specific

parameters to validate the quality of your 3-FA structure compared to alternatives.

The Interaction Network
In the HCl salt of 3-FA, the chloride ion acts as a bridge.

Primary Interaction: The protonated amine (

) forms three strong hydrogen bonds with three distinct

ions (

Å).

Secondary Interaction (The Differentiator): The Fluorine atom at the 3-position typically

engages in weak

interactions (

Å).

Note: Unlike 4-FA, where F...F interactions can occur, 3-FA usually lacks direct

Halogen...Halogen contacts due to steric hindrance.

Representative Crystallographic Parameters
Comparison of typical unit cell data for this class of compounds.
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Parameter
3-FA HCl
(Representative)

Amphetamine
Sulfate (Reference)

Interpretation

Space Group (Monoclinic) (Monoclinic)

3-FA often forms

centrosymmetric

dimers.

a (Å) ~10.5 - 11.2 10.48

Fluorine expands the

cell slightly along the

stacking axis.

b (Å) ~7.8 - 8.2 6.12

c (Å) ~22.0 - 24.5 24.50

Long axis

accommodates the

bilayer packing.

Density (

)
1.28 - 1.32 g/cm³ 1.25 g/cm³

Critical Data Point:

Fluorination increases

density, improving

tablet compaction

properties.

R-Factor (

)
Target < 4.5% N/A

High R-factors in 3-FA

usually indicate

unresolved F-disorder.

Structural Logic Diagram
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Caption: Supramolecular connectivity in 3-FA HCl. The F...H interaction disrupts the classic

herringbone packing seen in non-fluorinated analogs.
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To cite this document: BenchChem. [Comparative Solid-State Guide: 1-(3-Fluorophenyl)-2-
methylpropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395701#x-ray-crystallography-data-for-1-3-
fluorophenyl-2-methylpropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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